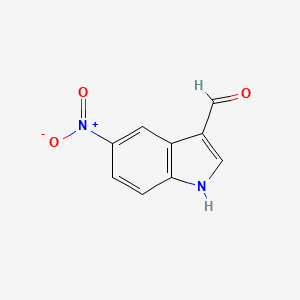

5-nitro-1H-indole-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-5-6-4-10-9-2-1-7(11(13)14)3-8(6)9/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKYMSLVWLYDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289030 | |

| Record name | 5-nitro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6625-96-3 | |

| Record name | 6625-96-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-nitro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-nitro-1H-indole-3-carbaldehyde chemical structure and IUPAC name

This guide provides a comprehensive overview of 5-nitro-1H-indole-3-carbaldehyde, a versatile chemical compound significant in organic synthesis and medicinal chemistry.[1] It serves as a crucial intermediate in the development of various pharmaceuticals and agrochemicals due to the enhanced reactivity conferred by the nitro group.[1] Researchers utilize this compound in the synthesis of complex organic molecules, including potential anti-cancer agents, fluorescent probes, and advanced materials.[1]

IUPAC Name: this compound[2][3]

Chemical Structure

The molecular structure of this compound consists of an indole ring system substituted with a nitro group at the 5-position and a carbaldehyde (or formyl) group at the 3-position.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆N₂O₃ | [1][2][3][4][5][6] |

| Molecular Weight | 190.16 g/mol | [1][2][4][5][6] |

| CAS Number | 6625-96-3 | [1][2][3][4][5][6][7] |

| Appearance | Light yellow to amber powder/crystal | [1][8] |

| Melting Point | 308 °C (decomposes) | [8] |

| Purity | ≥97-98% | [1][5][6][8] |

| Maximum Absorption (λmax) | 312 nm (in Ethanol) | [8] |

| Topological Polar Surface Area (TPSA) | 76 Ų | [5] |

| LogP | 1.8886 | [5] |

Experimental Protocols

This protocol describes the synthesis of this compound via the Vilsmeier-Haack reaction, using 5-nitroindole as the starting material.

Materials and Reagents:

-

5-nitroindole (500 mg, 3.08 mmol)

-

Anhydrous N,N-dimethylformamide (DMF, 2.5 mL total)

-

Phosphorus oxychloride (POCl₃)

-

50% (v/v) aqueous sodium hydroxide solution

-

Ethanol-water (EtOH-H₂O) system for recrystallization

-

Argon gas

-

Ice water

Procedure:

-

Under an argon atmosphere, slowly add phosphorus oxychloride dropwise to 2 mL of dry N,N-dimethylformamide (DMF) with vigorous stirring, while cooling the reaction system to -20 °C.

-

After stirring for 30 minutes at -20 °C, slowly add a solution of 5-nitroindole (500 mg, 3.08 mmol) dissolved in 0.5 mL of anhydrous DMF to the reaction mixture, maintaining the temperature at -20 °C.

-

Allow the resulting yellow solution to stir at room temperature for 1 hour, during which a light yellow precipitate will be observed.

-

Dilute the reaction mixture with DMF and add an equal volume of ice water.

-

Adjust the pH of the solution to 9 by the dropwise addition of a 50% (v/v) aqueous sodium hydroxide solution.

-

Reflux the resulting red solution and then allow it to stand at 4 °C overnight.

-

Collect the precipitated crystals by filtration, wash them with cold water, and dry.

-

Recrystallize the crude product from an ethanol-water (EtOH-H₂O) system to yield the purified this compound.

Expected Yield: 574 mg (98%)

Characterization (¹H-NMR):

-

Solvent: DMSO-d₆

-

Frequency: 400 MHz

-

Chemical Shifts (δ ppm): 7.69 (d, J = 9.0 Hz, 1H), 8.12 (dd, J = 2.3 Hz, 1H), 8.54 (s, 1H), 8.91 (d, 1H), 9.99 (s, 1H).[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H6N2O3 | CID 246039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 6625-96-3 [matrix-fine-chemicals.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. This compound | 6625-96-3 [chemicalbook.com]

- 8. This compound | 6625-96-3 | TCI EUROPE N.V. [tcichemicals.com]

An In-depth Technical Guide to 5-nitro-1H-indole-3-carbaldehyde: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-nitro-1H-indole-3-carbaldehyde. It is a vital intermediate in the synthesis of various biologically active compounds, most notably as a scaffold for the development of anticancer agents targeting the c-Myc oncogene. This document details the compound's key physicochemical characteristics, provides a step-by-step protocol for its synthesis and purification, and elucidates its mechanism of action through the stabilization of G-quadruplex structures in the c-Myc promoter region.

Physicochemical Properties

This compound is a light yellow to amber crystalline powder.[1] Its core structure consists of an indole ring system substituted with a nitro group at the 5-position and a carbaldehyde group at the 3-position. These functional groups are key to its reactivity and utility as a synthetic intermediate.[2]

Identification and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 5-Nitroindole-3-carboxaldehyde, 3-Formyl-5-nitro-1H-indole | [4][5][6] |

| CAS Number | 6625-96-3 | [4] |

| Molecular Formula | C₉H₆N₂O₃ | [4] |

| Molecular Weight | 190.16 g/mol | [4] |

| Appearance | Light yellow to amber powder/crystals | [1][5] |

| Purity | Typically ≥97-98% | [7][8] |

Physical and Chemical Data

| Property | Value | Remarks | Reference(s) |

| Melting Point | 308 °C (decomposes) | [1][6] | |

| Boiling Point | 441.5 ± 25.0 °C | Predicted | [9] |

| Density | 1.516 ± 0.06 g/cm³ | Predicted | [10] |

| pKa | 13.75 ± 0.30 | Predicted | [10] |

| LogP | 1.8886 | [11] | |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place, under inert gas | Air sensitive | [7] |

Spectral Data

| Spectrum Type | Key Data | Reference(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.69 (d, J = 9.0 Hz, 1H), 8.12 (dd, J = 2.3 Hz, 1H), 8.54 (s, 1H), 8.91 (d, 1H), 9.99 (s, 1H) | [12] |

| Maximum Absorption Wavelength (λmax) | 312 nm (in Ethanol) | |

| Mass Spectrometry | Molecular Ion [M+H]⁺: 191.09 | [13] |

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich indoles, providing a direct route to this compound from 5-nitroindole.[13][14]

Materials:

-

5-nitro-1H-indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ice

-

Sodium hydroxide (NaOH) solution (e.g., 6N)

-

Ethyl acetate

-

Argon or Nitrogen gas

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard glassware for extraction and filtration

Procedure:

-

Under an inert atmosphere (argon or nitrogen), cool anhydrous DMF in a round-bottom flask to 0 °C using an ice bath.[12]

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature at 0 °C. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.[10][12]

-

Dissolve 5-nitro-1H-indole in a minimal amount of anhydrous DMF.[12]

-

Add the 5-nitro-1H-indole solution dropwise to the prepared Vilsmeier reagent at 0 °C.[10]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 1.5 hours.[10]

-

Pour the reaction mixture into a large volume of ice water.[10]

-

Neutralize the solution by adding a sodium hydroxide solution (e.g., 6N NaOH) until the pH reaches 7.[10]

-

Extract the aqueous mixture with ethyl acetate (3 times).[10]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.[10]

Purification by Column Chromatography

Purification of the crude this compound can be effectively achieved using silica gel column chromatography.[13][15]

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Eluent: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A common starting eluent system is a 1:4 mixture of methanol and dichloromethane.[13]

Equipment:

-

Chromatography column

-

Standard glassware for chromatography

-

Thin-layer chromatography (TLC) plates and chamber for monitoring

Procedure:

-

Prepare a slurry of silica gel in the non-polar component of the eluent and pack the chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the packed column.

-

Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of the product from impurities.[16]

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.

Biological Activity and Signaling Pathway

Derivatives of this compound have garnered significant interest as potential anticancer agents due to their ability to target the c-Myc oncogene.[1][17] The c-Myc protein is a transcription factor that is overexpressed in a majority of human cancers and plays a crucial role in cell proliferation, growth, and apoptosis.[1][18]

The mechanism of action of these 5-nitroindole derivatives involves the stabilization of G-quadruplex structures within the promoter region of the c-Myc gene.[1][17] Guanine-rich sequences in this promoter region can fold into these four-stranded DNA secondary structures. The stabilization of the G-quadruplex by the 5-nitroindole compound inhibits the transcription of the c-Myc gene, leading to a decrease in the levels of the c-Myc protein.[1][19] This downregulation of c-Myc disrupts the cell cycle, leading to cell cycle arrest, and ultimately triggers the intrinsic apoptotic pathway.[1] Additionally, some 5-nitroindole derivatives have been shown to increase the intracellular levels of reactive oxygen species (ROS), which contributes to their cytotoxic effects on cancer cells.[13][17]

Caption: Signaling pathway of 5-nitroindole derivatives.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug discovery. Its well-defined physical and chemical properties, coupled with a straightforward synthetic route, make it a valuable building block for the creation of novel therapeutic agents. The elucidation of its role in targeting the c-Myc oncogene through G-quadruplex stabilization highlights its potential in the development of targeted anticancer therapies. This guide provides a foundational resource for researchers working with this important molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. This compound | C9H6N2O3 | CID 246039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 6625-96-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. vibrantpharma.com [vibrantpharma.com]

- 8. This compound | 6625-96-3 [sigmaaldrich.com]

- 9. biosynce.com [biosynce.com]

- 10. chembk.com [chembk.com]

- 11. chemscene.com [chemscene.com]

- 12. This compound | 6625-96-3 [chemicalbook.com]

- 13. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

5-nitro-1H-indole-3-carbaldehyde molecular weight and formula

An In-depth Technical Guide to 5-nitro-1H-indole-3-carbaldehyde

This guide provides comprehensive technical information on this compound, a versatile intermediate compound with significant applications in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Core Compound Properties

This compound is a stable, light yellow to yellow powder.[1] Its key identifiers and physicochemical properties are summarized below for quick reference.

| Property | Value |

| Molecular Formula | C9H6N2O3[1][2][3] |

| Molecular Weight | 190.16 g/mol [1][2][3][4] |

| IUPAC Name | This compound[2] |

| Synonyms | 5-Nitroindole-3-carboxaldehyde, 5-Nitroindole-3-aldehyde[1][3] |

| CAS Number | 6625-96-3[1][2][3] |

| Appearance | Light yellow to yellow powder[1] |

| Melting Point | 300 °C[5] |

| Boiling Point | 441.5±25.0 °C (Predicted)[5] |

| Storage Conditions | Store at 0-8 °C in an inert atmosphere[1][4] |

Experimental Protocols

The synthesis of this compound and its derivatives often employs the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds.

General Synthesis of Indole-3-aldehydes via Vilsmeier-Haack Reaction

This protocol is a general method for the synthesis of indole-3-aldehydes and can be adapted for this compound.

Materials:

-

Indole (or substituted indole, such as 5-nitro-1H-indole)

-

Dimethylformamide (DMF), freshly distilled

-

Phosphorus oxychloride (POCl3), freshly distilled

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Ethanol (for recrystallization, optional)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool freshly distilled dimethylformamide in an ice-salt bath.[6]

-

Slowly add freshly distilled phosphorus oxychloride to the cooled DMF with stirring over a period of 30 minutes.[6]

-

Prepare a solution of the indole in dimethylformamide and add it to the reaction mixture over one hour, ensuring the temperature does not exceed 10°C.[6]

-

After the addition is complete, raise the temperature to 35°C and stir for approximately one hour, or until the solution becomes an opaque, yellow paste.[6]

-

Quench the reaction by carefully adding crushed ice to the paste, which should result in a clear, red aqueous solution.[6]

-

Transfer the solution to a larger flask containing more crushed ice.[6]

-

Neutralize the solution by adding a concentrated solution of sodium hydroxide. Initially, add about one-third of the base dropwise, then add the remainder more rapidly with efficient stirring.[6]

-

Heat the resulting suspension to boiling and then allow it to cool to room temperature before placing it in a refrigerator to facilitate precipitation.[6]

-

Collect the precipitate by filtration, wash it thoroughly with water, and air-dry it. The product can be further purified by recrystallization from ethanol if necessary.[6]

Synthetic and Biological Pathways

This compound serves as a key intermediate in the synthesis of various biologically active molecules.[1] Its derivatives are of particular interest in cancer research, specifically as binders for the c-Myc G-quadruplex, which can downregulate the expression of the c-Myc oncogene.[7][8]

The following diagram illustrates a general synthetic workflow for the preparation of substituted 5-nitroindole derivatives with potential anticancer activity.

Caption: Synthetic workflow for developing 5-nitroindole-based anticancer agents.

This compound and its derivatives are valuable tools in the development of new therapeutic agents, particularly in oncology.[1][7] The nitro group enhances the chemical reactivity of the indole scaffold, making it a versatile starting material for a wide range of chemical transformations.[1] Researchers also utilize this compound in the creation of fluorescent probes for biological imaging and in the development of advanced materials.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H6N2O3 | CID 246039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 6625-96-3|this compound|BLD Pharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biological Activity of 5-nitro-1H-indole-3-carbaldehyde: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of 5-nitro-1H-indole-3-carbaldehyde, a versatile heterocyclic compound with significant potential in medicinal chemistry. This document outlines its synthesis, mechanism of action, and reported anticancer properties, with a focus on its role as a precursor for potent c-Myc inhibitors.

Introduction

This compound is a key synthetic intermediate recognized for its utility in the development of novel therapeutic agents.[1] The presence of an electron-withdrawing nitro group on the indole ring enhances its chemical reactivity and biological properties, making it a valuable scaffold in drug discovery.[1] Research has particularly highlighted its role in the synthesis of compounds targeting oncogenic pathways, demonstrating its potential in cancer therapy.[2][3]

Synthesis of this compound

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction.[4] This reaction introduces a formyl group onto the electron-rich C3 position of the 5-nitroindole ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 5-nitro-1H-indole

A general protocol for the Vilsmeier-Haack formylation of an indole derivative is as follows. This can be adapted for 5-nitro-1H-indole.

Materials:

-

Indole (or 5-nitro-1H-indole)

-

Vilsmeier reagent (can be pre-formed or generated in situ from phosphorus oxychloride and dimethylformamide)

-

Dimethylformamide (DMF)

-

1 mol/L Sodium Hydroxide (NaOH) aqueous solution

-

Water

-

Ice

Procedure:

-

To a solution of Vilsmeier reagent (2.0 equivalents) in DMF, add the indole (1.0 equivalent) at 0 °C.

-

Stir the resulting solution at room temperature for a specified duration (e.g., 2.5 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 mol/L NaOH aqueous solution.

-

Dilute the mixture with water and pour it into ice-cooled water.

-

Stir the mixture for approximately 1 hour at 0 °C to allow for precipitation.

-

Collect the precipitate by filtration.

-

Wash the solid with water and dry it under reduced pressure to yield the indole-3-carbaldehyde.

Biological Activity and Mechanism of Action

The c-Myc oncogene is a key regulator of cell proliferation and is often overexpressed in various cancers.[5] Its promoter region contains a guanine-rich sequence that can fold into a G-quadruplex (G4) DNA structure.[6] Stabilization of this G4 structure can inhibit c-Myc transcription, leading to reduced cell proliferation and tumor growth.[7][8]

Derivatives of this compound have been shown to bind to and stabilize the c-Myc promoter G-quadruplex, leading to the downregulation of c-Myc expression.[4] This, in turn, induces cell cycle arrest, primarily in the sub-G1/G1 phase, and an increase in intracellular reactive oxygen species (ROS).[3]

Quantitative Data

The following table summarizes the cytotoxic activity of derivatives of this compound against the HeLa cancer cell line. It is important to note that these are not the values for the parent compound itself but for its structurally related derivatives, as reported in the literature.[2]

| Compound (Derivative of this compound) | IC50 (µM) against HeLa cells |

| Derivative 5 | > 20 |

| Derivative 7 | 6.0 ± 0.8 |

| Derivative 9 | 10.0 ± 1.2 |

| Derivative 12 | 8.0 ± 0.5 |

Data extracted from "Synthesis and in Vitro Evaluation of Novel 5-nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity".[2]

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and cytotoxicity.

Materials:

-

Cells (e.g., HeLa)

-

96-well plates

-

Complete cell culture medium

-

Test compound (this compound or its derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Quantitative Real-Time PCR (qRT-PCR) for c-Myc Expression

This protocol is used to quantify the mRNA levels of the c-Myc gene.

Materials:

-

Treated and untreated cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for c-Myc and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for c-Myc and the housekeeping gene.

-

Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative expression of c-Myc mRNA, normalized to the housekeeping gene.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of biologically active compounds. Its derivatives have demonstrated promising anticancer activity through the stabilization of the c-Myc promoter G-quadruplex, leading to the downregulation of this key oncogene. Further investigation into the direct biological activity of this compound and the development of more potent derivatives are warranted to fully explore its therapeutic potential in oncology. This whitepaper provides a foundational understanding for researchers and drug development professionals interested in leveraging this promising chemical scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Small Molecules Targeting c-Myc Oncogene: Promising Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Emerging Role of 5-nitro-1H-indole-3-carbaldehyde Derivatives in Oncology: A Mechanistic Whitepaper

For Immediate Release

This technical guide delves into the current understanding of the mechanism of action of 5-nitro-1H-indole-3-carbaldehyde derivatives in cancer cells. While research on the parent compound is ongoing, recent studies on its substituted derivatives have illuminated a promising avenue for anticancer drug development. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core mechanisms, quantitative data from key studies, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Core Mechanism of Action: Targeting the c-Myc Oncogene

Emerging evidence strongly suggests that the anticancer effects of this compound derivatives are primarily mediated through their interaction with G-quadruplex (G4) DNA structures in the promoter region of the c-Myc oncogene.[1][2][3] The c-Myc protein is a critical regulator of cell proliferation and is overexpressed in a wide range of human cancers, making it a key therapeutic target.

Derivatives of this compound have been shown to bind to and stabilize the c-Myc G-quadruplex, which in turn represses the transcription of the c-Myc gene.[1][2][3] This leads to a cascade of downstream effects that collectively inhibit cancer cell growth and survival.

The primary molecular interactions and downstream consequences are visualized in the signaling pathway diagram below.

References

- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The 5-Nitroindole Scaffold: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group, particularly at the 5-position, profoundly influences the molecule's electronic properties and biological activity, paving the way for a class of compounds with significant therapeutic potential. 5-Nitroindole and its derivatives have evolved from simple synthetic intermediates to key components in the development of anticancer agents and specialized molecular probes. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological applications of 5-nitroindole derivatives, with a focus on their role in modern drug discovery.

Discovery and History

The synthesis of nitroindoles can be traced back to early explorations of indole chemistry. One of the foundational methods for indole synthesis is the Fischer rearrangement, which has been adapted for the preparation of various substituted indoles, including nitro-derivatives. Early methods often involved the reaction of p-nitrophenylhydrazine with aldehydes or ketones.[1][2] For instance, the reaction of p-nitrophenylhydrazine with acetaldehyde was an early route to produce 5-nitroindole.[3] These initial syntheses were crucial for establishing the fundamental chemistry of this class of compounds.

Over the years, synthetic methods have been refined to improve yields, safety, and scalability, moving away from hazardous reagents like hydrazine compounds where possible.[3] A significant advancement involves the nitration of a pre-formed indole scaffold, such as 2-sodium sulfonate-1-acetylindole, which can be nitrated and subsequently hydrolyzed to yield 5-nitroindole with high purity and yield.[3] The development of these more straightforward and environmentally conscious methods has been critical for enabling the wider investigation of 5-nitroindole derivatives in various applications.

A pivotal moment in the history of 5-nitroindole was its identification as a "universal base" in oligonucleotides in 1994. Researchers found that the 2'-deoxyribosyl derivative of 5-nitroindole could act as a hydrophobic, aromatic base analogue that stacks within the DNA double helix without specific hydrogen bonding, allowing it to pair with any of the four natural bases. This property made it a valuable tool for molecular biology in applications like degenerate PCR primers and probes.

More recently, the focus has shifted dramatically towards the therapeutic applications of 5-nitroindole derivatives, particularly in oncology. A substantial body of research has demonstrated their potent anticancer activity, which is primarily attributed to their ability to bind to and stabilize G-quadruplex (G4) structures in the promoter region of oncogenes like c-Myc.[4][5] This stabilization downregulates the gene's expression, leading to cell cycle arrest and apoptosis in cancer cells.[4][5]

Synthetic Protocols

The synthesis of 5-nitroindole and its derivatives can be achieved through various routes. Below are detailed protocols for a modern synthesis of the parent compound and a general method for creating therapeutically relevant derivatives.

Protocol 1: Synthesis of 5-Nitroindole via Nitration

This method, adapted from modern procedures, avoids the use of highly toxic hydrazine precursors.[3]

Materials:

-

2-sodium sulfonate-1-acetylindole

-

Acetic acid

-

Fuming nitric acid

-

Sodium hydroxide (NaOH)

-

Crushed ice

-

Ice water

Procedure:

-

Add 27.2g (0.1 mol) of 2-sodium sulfonate-1-acetylindole to a 500ml round-bottom flask containing 100ml of acetic acid.

-

Cool the mixture to 12°C in an ice bath.

-

Slowly add 19ml of fuming nitric acid over the course of 1 hour, maintaining the temperature at 12°C.

-

After the addition is complete, carefully pour the reaction mixture into 250ml of crushed ice.

-

Slowly add 160g of NaOH to the mixture.

-

Gently heat the mixture to 70°C and maintain this temperature for 20 hours.

-

Cool the mixture and collect the resulting precipitate by filtration.

-

Wash the solid with two 100ml portions of ice water.

-

Dry the product to yield 5-nitroindole as golden yellow crystals (Typical yield: ~90%).[3]

Protocol 2: Synthesis of a Pyrrolidine-Substituted 5-Nitroindole Derivative

This protocol describes a general method for synthesizing derivatives that have shown significant anticancer activity by targeting c-Myc G-quadruplexes.[4]

Materials:

-

5-Nitroindole

-

1-bromo-3-chloropropane

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Pyrrolidine

-

Acetonitrile

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure: Step A: Alkylation of 5-Nitroindole

-

Dissolve 1 equivalent of 5-nitroindole in DMF in a reaction flask.

-

Add 2 equivalents of K₂CO₃ to the solution.

-

Add 1.2 equivalents of 1-bromo-3-chloropropane dropwise at room temperature.

-

Stir the reaction mixture at 60°C for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once complete, cool the mixture, remove the solvent under reduced pressure, and purify the crude product by silica gel column chromatography to obtain 1-(3-chloropropyl)-5-nitro-1H-indole.[4]

Step B: Substitution with Pyrrolidine

-

Dissolve 1 equivalent of 1-(3-chloropropyl)-5-nitro-1H-indole in acetonitrile.

-

Add 3 equivalents of K₂CO₃ and 2 equivalents of pyrrolidine.

-

Reflux the reaction mixture for 24 hours.

-

After cooling, filter the mixture and concentrate the filtrate.

-

Purify the crude product by silica gel column chromatography using a DCM/MeOH gradient to yield the final pyrrolidine-substituted 5-nitroindole derivative.[4]

Structure-Activity Relationship (SAR) and Quantitative Data

The anticancer activity of 5-nitroindole derivatives is highly dependent on the nature and position of substituents. The 5-nitro group is often considered a key feature for cytotoxicity. Modifications at the N1 and C3 positions of the indole ring have been extensively explored to optimize potency and selectivity.

Below is a summary of the in vitro cytotoxicity of representative 5-nitroindole derivatives against various cancer cell lines.

| Compound ID | Structure | Cancer Cell Line | Assay Type | Activity (GI₅₀) | Key SAR Insights[6] |

| 1 | 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 (Non-small cell lung) | SRB | <0.01 µM | The complex side chain at the N1 position and the thiosemicarbazone moiety at C3 are critical for high potency. The 5-nitro group enhances activity. |

| 2 | 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HL-60(TB) (Leukemia) | SRB | 0.50 µM | Demonstrates potent activity against leukemia cell lines. |

| 3 | 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | MOLT-4 (Leukemia) | SRB | 0.66 µM | Consistent high potency across different leukemia cell lines. |

| 4 | Pyrrolidine-substituted 5-nitroindole (Generic) | HeLa (Cervical Cancer) | Not Specified | IC₅₀: 5.08 ± 0.91 µM | The pyrrolidine group linked to the N1 position via a propyl chain is a key feature for c-Myc G4 binding and cytotoxicity.[4] |

Mechanism of Action: Targeting the c-Myc Oncogene

The primary anticancer mechanism of many 5-nitroindole derivatives involves the targeting of non-canonical DNA structures known as G-quadruplexes.[4] The promoter region of the c-Myc oncogene, which is overexpressed in a majority of human cancers, contains a guanine-rich sequence that can fold into a G-quadruplex.[6]

5-nitroindole derivatives have been shown to bind to and stabilize this G-quadruplex structure.[4] This stabilization acts as a transcriptional brake, inhibiting the expression of the c-Myc protein. The subsequent downregulation of c-Myc disrupts critical cellular processes, leading to cell cycle arrest and the induction of apoptosis.[4][5] Additionally, some derivatives have been found to increase intracellular levels of reactive oxygen species (ROS), contributing further to their cytotoxic effects.[5]

Caption: Mechanism of action for anticancer 5-nitroindole derivatives.

Key Experimental Protocols

Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to measure drug-induced cytotoxicity based on the measurement of cellular protein content.[7][8]

Materials:

-

Adherent cancer cell line of interest

-

96-well microtiter plates

-

Complete cell culture medium

-

5-nitroindole test compounds

-

Trichloroacetic acid (TCA), 10% (wt/vol)

-

Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% acetic acid

-

Acetic acid, 1% (vol/vol)

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with serial dilutions of the 5-nitroindole derivatives and incubate for 48-72 hours.

-

Cell Fixation: Gently remove the medium and add 100 µL of ice-cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Washing: Remove the TCA and wash the plates five times with 1% acetic acid to remove excess dye. Air dry the plates completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.

-

Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measurement: Measure the optical density (OD) at ~510-570 nm using a microplate reader. The OD is proportional to the cell mass.

Protocol 4: c-Myc G-Quadruplex Binding Assay (Fluorescence Indicator Displacement)

This assay determines the binding affinity of a compound to the c-Myc G-quadruplex by measuring the displacement of a fluorescent probe.[4]

Materials:

-

c-Myc G4-forming oligonucleotide (e.g., Pu27T)

-

Thiazole Orange (TO) fluorescent dye

-

Tris-HCl buffer (pH 7.4) with KCl

-

96-well black microplate

-

Fluorometer

Procedure:

-

G4 Annealing: Prepare a stock solution of the c-Myc oligonucleotide in the Tris-HCl/KCl buffer. Anneal the DNA to form the G-quadruplex structure by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

-

Assay Preparation: In a 96-well plate, add the annealed G4 DNA and Thiazole Orange to the buffer.

-

Compound Addition: Add serial dilutions of the 5-nitroindole test compound to the wells.

-

Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.

-

Measurement: Measure the fluorescence of Thiazole Orange. The displacement of TO from the G4 by the test compound results in a decrease in fluorescence. The binding affinity can be calculated from the concentration-dependent displacement curve.

Caption: General experimental workflow for derivative synthesis and evaluation.

Conclusion and Future Directions

The journey of 5-nitroindole derivatives from their initial synthesis to their current status as promising anticancer drug candidates highlights a remarkable evolution in medicinal chemistry. The scaffold's unique electronic and structural properties make it a versatile platform for designing targeted therapies. The primary mechanism of action, involving the stabilization of the c-Myc G-quadruplex, represents an elegant strategy for targeting a previously "undruggable" oncogene.

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to improve their in vivo efficacy and safety profiles. The exploration of novel derivatives targeting other G-quadruplex-forming regions in the promoters of different oncogenes also presents an exciting avenue for expanding the therapeutic reach of this potent chemical class. As our understanding of G-quadruplex biology deepens, the 5-nitroindole scaffold is poised to remain at the forefront of innovative cancer drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

- 3. guidechem.com [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. scispace.com [scispace.com]

Technical Guide: Spectral Data of 5-nitro-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the compound 5-nitro-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound (C₉H₆N₂O₃, Molar Mass: 190.16 g/mol ) is a crucial building block in the development of novel therapeutics, including potential anticancer agents. Its indole scaffold, substituted with an electron-withdrawing nitro group and a reactive carbaldehyde function, makes it a versatile precursor for a wide range of chemical modifications. Accurate and comprehensive spectral data are paramount for the unambiguous identification and characterization of this compound and its subsequent derivatives.

Synthesis

The primary synthetic route to this compound is the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of 5-nitro-1H-indole using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified NMR data for this compound is not available in the reviewed literature. However, the spectral data for the closely related compound, 5-iodo-1H-indole-3-carbaldehyde , provides a strong basis for predicting the expected chemical shifts and coupling constants.[2] The substitution of an iodo group with a nitro group will induce some changes in the chemical shifts, primarily affecting the aromatic protons.

Table 1: ¹H NMR Data for 5-iodo-1H-indole-3-carbaldehyde (400 MHz, DMSO-d₆) [2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.27 | s | - | NH |

| 9.92 | s | - | CHO |

| 8.44 | s | - | H-2 |

| 8.29 | d | 3.1 | H-4 |

| 7.53 | dd | 8.5, 1.4 | H-6 |

| 7.37 | d | 8.5 | H-7 |

Table 2: ¹³C NMR Data for 5-iodo-1H-indole-3-carbaldehyde (101 MHz, DMSO-d₆) [2]

| Chemical Shift (δ) ppm | Assignment |

| 185.2 | CHO |

| 138.9 | C-2 |

| 136.2 | C-7a |

| 131.6 | C-4 |

| 129.2 | C-6 |

| 126.7 | C-3a |

| 117.2 | C-3 |

| 115.0 | C-7 |

| 86.6 | C-5 |

Mass Spectrometry (MS)

The exact mass of this compound has been calculated to be 190.03784206 Da . While a published high-resolution mass spectrum specifically for this compound is not available, a GC-MS record is cited in PubChem, originating from patent CN108329249A.[3] For comparison, the high-resolution mass spectrometry (HRMS) data for 5-iodo-1H-indole-3-carbaldehyde showed an [M+Na]⁺ ion at m/z 293.9385 (calculated for C₉H₆INNaO, 293.9386).[2]

Infrared (IR) Spectroscopy

Specific IR data for this compound is not detailed in the available literature. However, characteristic absorption bands can be predicted based on its functional groups. For comparison, the IR spectrum of 5-iodo-1H-indole-3-carbaldehyde shows key absorbances.[2]

Table 3: Key IR Absorptions for 5-iodo-1H-indole-3-carbaldehyde (cm⁻¹) [2]

| Wavenumber (cm⁻¹) | Functional Group |

| 3239 | N-H stretch |

| 1650 | C=O stretch (aldehyde) |

| 1435, 1386 | Aromatic C=C stretch |

For this compound, one would also expect to see strong characteristic peaks for the nitro group (NO₂) symmetric and asymmetric stretching, typically in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not explicitly provided in a single source. However, general procedures for acquiring spectral data for similar organic compounds are well-established.

General Protocol for NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the spectrum. Chemical shifts are referenced to the residual solvent peak.

General Protocol for Mass Spectrometry (HRMS-ESI):

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

-

Instrumentation: The analysis is performed on a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The instrument is operated in positive or negative ion mode to detect the molecular ion or related adducts (e.g., [M+H]⁺, [M+Na]⁺).

General Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

Workflow for Spectral Data Acquisition

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Synthesis and Spectral Analysis.

Conclusion

This technical guide consolidates the available spectral information for this compound, providing a valuable reference for researchers. While a complete experimental dataset from a single source remains to be published, the data from analogous compounds offers a strong predictive framework for the characterization of this important synthetic intermediate. The provided general experimental protocols and workflow diagram serve as a practical guide for the synthesis and analysis of this and similar molecules.

References

An In-depth Technical Guide to the Solubility and Stability of 5-nitro-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-nitro-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules.[1] Due to the limited availability of direct quantitative data for this specific compound in publicly accessible literature, this guide combines available information with data from structurally related compounds and established experimental protocols to provide a thorough understanding for research and development purposes.

Core Properties of this compound

This compound is a versatile chemical intermediate utilized in the synthesis of novel pharmaceuticals, particularly in the development of potential anti-cancer agents.[1] The presence of the nitro group and the aldehyde functionality on the indole scaffold makes it a valuable building block for creating diverse molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6625-96-3 | [2][3][4] |

| Molecular Formula | C₉H₆N₂O₃ | [2][3][4] |

| Molecular Weight | 190.16 g/mol | [2][3] |

| Appearance | Light yellow to yellow powder | |

| Melting Point | >300 °C | [5] |

| pKa (Predicted) | 13.75 ± 0.30 | [5] |

| LogP (Predicted) | 1.8886 | [2] |

| Storage Conditions | 2-8 °C, under inert gas | [2][6] |

Solubility Profile

Quantitative solubility data for this compound in a range of solvents is not extensively documented. However, based on the behavior of the parent compound, indole-3-carboxaldehyde, and general principles of solubility, a qualitative and estimated solubility profile can be inferred. The "shake-flask" method is the gold standard for experimentally determining solubility and is highly recommended for obtaining precise data.[7][8]

Table 2: Estimated Solubility of this compound

| Solvent | Predicted Solubility | Rationale / Notes |

| Dimethyl Sulfoxide (DMSO) | High | Common solvent for dissolving indole derivatives. For the related indole-3-carboxaldehyde, solubility is ~30 mg/mL. |

| Dimethylformamide (DMF) | High | Another common polar aprotic solvent for indole compounds. For the related indole-3-carboxaldehyde, solubility is ~30 mg/mL. |

| Ethanol | Moderate | Expected to be soluble, but likely to a lesser extent than in DMSO or DMF. |

| Methanol | Moderate | Similar to ethanol, should be a suitable solvent. |

| Acetonitrile | Moderate to Low | May require heating to achieve higher concentrations. |

| Water / Aqueous Buffers | Low to Sparingly Soluble | The nitro group and indole ring contribute to its hydrophobicity. Some studies on 5-nitroindole derivatives have noted poor solubility in the absence of other molecules like DNA.[9] For maximum aqueous solubility, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer. |

| Hexanes / Heptane | Very Low | As a polar molecule, it is unlikely to be soluble in non-polar aliphatic solvents. |

| Dichloromethane (DCM) | Moderate to Low | Offers moderate polarity and may be a suitable solvent for certain applications. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to determine the thermodynamic solubility of this compound.[7][10]

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, water, PBS buffer)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of the desired solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed to pellet the excess solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the HPLC method.

-

-

Quantification:

-

Analyze the diluted samples by a validated HPLC method.

-

Determine the concentration of the compound by comparing its peak area to a standard curve of known concentrations.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application in drug development. Recommended storage conditions are at 2-8 °C under an inert atmosphere, which suggests potential sensitivity to temperature and oxidation.[2][6] Nitroaromatic compounds can also be susceptible to photodegradation.[11][12][13][14]

Table 3: Predicted Stability of this compound

| Condition | Predicted Stability | Rationale / Notes |

| Acidic pH | Likely to be relatively stable. | The indole ring is generally stable in acidic conditions, although strong acids could lead to degradation. |

| Neutral pH | Expected to be stable for short durations. | Long-term storage in aqueous solutions is generally not recommended for indole derivatives. |

| Basic pH | Potentially unstable. | The N-H proton of the indole ring is acidic and can be deprotonated under basic conditions, which may lead to degradation or reaction. |

| Elevated Temperature | Likely to degrade. | Storage at refrigerated temperatures is recommended. Thermal degradation studies are necessary to determine the extent of decomposition. |

| Light Exposure | Potentially unstable. | Nitroaromatic compounds are known to be susceptible to photodegradation. Photostability studies are recommended. |

| Oxidative Conditions | Potentially unstable. | The indole nucleus can be susceptible to oxidation. Storage under an inert atmosphere is advised. |

Experimental Protocol: Chemical Stability Assessment using HPLC

This protocol describes a general method for assessing the stability of this compound in various aqueous buffer solutions.[15][16][17][18][19]

Materials:

-

This compound

-

Aqueous buffers (e.g., pH 2, 7, 9)

-

DMSO (for stock solution)

-

HPLC system with a photodiode array (PDA) or UV detector

-

Temperature-controlled incubator

-

Autosampler vials

Procedure:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound in DMSO.

-

-

Sample Preparation:

-

Dilute the stock solution with the respective aqueous buffers to a final concentration suitable for HPLC analysis (ensure the final DMSO concentration is low, e.g., <1%).

-

-

Incubation:

-

Incubate the prepared solutions at a constant temperature (e.g., 37 °C).

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Immediately quench any further degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile or methanol) or by freezing.

-

-

HPLC Analysis:

-

Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

-

Monitor the peak area of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

-

A similar protocol can be adapted for forced degradation studies by exposing the compound to more extreme conditions (e.g., higher temperatures, strong acid/base, oxidizing agents, and light exposure as per ICH Q1B guidelines).

Biological Activity and Signaling Pathways

Derivatives of 5-nitroindole have shown promise as anti-cancer agents.[20][21] One of the key mechanisms of action involves the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene.[20][22] This leads to the downregulation of c-Myc expression, a transcription factor that is overexpressed in many human cancers.[20] The downstream effects include cell cycle arrest and the induction of apoptosis, which can be mediated by an increase in intracellular reactive oxygen species (ROS).[20][22]

Additionally, indole derivatives are known to be ligands for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating responses to environmental xenobiotics and in modulating immune responses.[23][24][25][26][27] While the direct interaction of this compound with AhR has not been explicitly detailed, it represents a potential signaling pathway to consider.

Conclusion

This compound is a valuable chemical entity with significant potential in drug discovery. While specific quantitative data on its solubility and stability are not widely published, this guide provides a framework for its characterization based on data from related compounds and established analytical protocols. The proposed mechanism of action for its derivatives, involving the downregulation of the c-Myc oncogene, offers a compelling rationale for its further investigation in oncology research. It is strongly recommended that researchers perform specific solubility and stability studies under their experimental conditions to ensure the accuracy and reliability of their findings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C9H6N2O3 | CID 246039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. bioassaysys.com [bioassaysys.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. benchchem.com [benchchem.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prostate Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. research.manchester.ac.uk [research.manchester.ac.uk]

- 26. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. youtube.com [youtube.com]

Potential Therapeutic Targets of 5-Nitro-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 5-nitro-1H-indole-3-carbaldehyde and its derivatives, focusing on their potential as therapeutic agents. This document outlines the core molecular targets, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the associated signaling pathways.

Core Therapeutic Target: c-Myc G-Quadruplex

Research has identified the G-quadruplex (G4) DNA structure in the promoter region of the c-Myc oncogene as a primary therapeutic target for derivatives of this compound.[1][2][3] The c-Myc oncogene is a critical regulator of cell proliferation and is frequently overexpressed in a wide range of human cancers. Stabilization of the G-quadruplex structure in its promoter region by small molecules can effectively suppress c-Myc transcription, leading to anticancer effects.[1][3]

Derivatives of this compound, particularly those with pyrrolidine substitutions, have been synthesized and shown to bind to and stabilize the c-Myc promoter G-quadruplex.[1][2] This interaction has been demonstrated to occur at the terminal G-quartets of the G-quadruplex, often in a 2:1 ligand-to-DNA stoichiometry.[1][2] The stabilization of this non-canonical DNA structure inhibits the transcriptional machinery from accessing the promoter, thereby downregulating c-Myc expression at both the mRNA and protein levels.[1][2]

The downstream effects of c-Myc downregulation by these compounds include cell-cycle arrest, primarily in the sub-G1/G1 phase, and the induction of apoptosis.[1][2] Furthermore, these compounds have been observed to increase the intracellular concentration of reactive oxygen species (ROS), contributing to their cytotoxic effects on cancer cells.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro efficacy of representative pyrrolidine-substituted 5-nitroindole derivatives against the HeLa human cervical cancer cell line.

| Compound | Description | IC50 (µM) against HeLa cells |

| 5 | Pyrrolidine-substituted 5-nitroindole derivative | 5.08 ± 0.91 |

| 7 | Pyrrolidine-substituted 5-nitroindole derivative | 5.89 ± 0.73 |

Data sourced from Alamar blue assay.[1]

Key Experimental Protocols

c-Myc G-Quadruplex Binding Assay (Fluorescence Intercalator Displacement - FID)

This assay determines the binding affinity of a compound to the c-Myc G-quadruplex DNA.

Materials:

-

c-Myc G-quadruplex forming oligonucleotide

-

Thiazole Orange (TO) fluorescent probe

-

Tris-HCl buffer (pH 7.4) with KCl

-

96-well black microplate

-

Fluorometer

-

Test compounds (this compound derivatives)

Protocol:

-

Prepare a stock solution of the c-Myc oligonucleotide in the Tris-HCl buffer.

-

Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

-

In a 96-well plate, add the pre-formed c-Myc G-quadruplex DNA and Thiazole Orange.

-

Add varying concentrations of the test compound to the wells.

-

Incubate the plate at room temperature in the dark.

-

Measure the fluorescence intensity using a fluorometer. A decrease in fluorescence indicates the displacement of Thiazole Orange by the test compound, signifying binding to the G-quadruplex.

-

Calculate the binding affinity (e.g., DC50, the concentration of the compound required to displace 50% of the fluorescent probe).[3][4]

Cell Viability Assay (Alamar Blue Assay)

This assay assesses the anti-proliferative effects of the compounds on cancer cell lines.

Materials:

-

HeLa cells (or other cancer cell lines)

-

Complete cell culture medium

-

Alamar blue reagent

-

96-well cell culture plates

-

Test compounds

-

Microplate reader

Protocol:

-

Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add Alamar blue reagent to each well and incubate for a few hours.

-

Measure the absorbance or fluorescence at the appropriate wavelengths using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%.[1]

Western Blot Analysis for c-Myc Expression

This technique is used to detect and quantify the levels of c-Myc protein in treated cells.

Materials:

-

Treated and untreated cell lysates

-

Protein electrophoresis equipment (SDS-PAGE)

-

PVDF membrane

-

Primary antibody against c-Myc

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated and untreated cells to extract total protein.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific for c-Myc.

-

Wash the membrane and incubate with the secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities to determine the relative levels of c-Myc protein.[4]

Signaling Pathway and Experimental Workflow Visualizations

c-Myc Downregulation Pathway

Caption: c-Myc downregulation by 5-nitroindole derivatives.

ROS-Induced Apoptosis Pathway

Caption: ROS-induced apoptosis by 5-nitroindole derivatives.

Experimental Workflow for Target Validation

Caption: Workflow for validating c-Myc G4 as a therapeutic target.

References

- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 5-nitro-1H-indole-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 5-nitro-1H-indole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. This document details its synthesis, physicochemical properties, and burgeoning role in the development of novel therapeutics, particularly in oncology. All quantitative data is presented in structured tables for ease of comparison, and key experimental protocols are described in detail. Visual diagrams generated using the DOT language illustrate critical workflows and biological pathways.

Core Compound Properties

This compound is a stable, light yellow to yellow powder that serves as a versatile intermediate in organic synthesis.[1] Its chemical structure, featuring an electron-withdrawing nitro group on the indole ring, enhances its reactivity and makes it a valuable precursor for a diverse range of biologically active molecules.[2]

| Property | Value | Reference |

| CAS Number | 6625-96-3 | [3][4] |

| Molecular Formula | C₉H₆N₂O₃ | [3][4] |

| Molecular Weight | 190.16 g/mol | [3][4] |

| Appearance | Light yellow to yellow powder | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Storage Conditions | 2-8 °C, under inert gas | [5] |

| IUPAC Name | This compound | [4] |

| SMILES | O=CC1=CNC2=C1C=C(--INVALID-LINK--=O)C=C2 | [4] |

| InChI | InChI=1S/C9H6N2O3/c12-5-6-4-10-9-2-1-7(11(13)14)3-8(6)9/h1-5,10H | [4] |

Synthesis of this compound

The primary synthetic route to this compound is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocycles.[6][7] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][6]

The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile and attacks the electron-rich 3-position of the 5-nitroindole ring. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[6]

Experimental Protocol: Vilsmeier-Haack Formylation

The following is a representative experimental protocol for the synthesis of this compound, based on literature procedures.[8]

Reagents and Materials:

-

5-nitro-1H-indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium acetate (NaOAc)

-

Diethyl ether (Et₂O)

-

Water (H₂O)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C. To this, add phosphorus oxychloride (POCl₃) dropwise with constant stirring. After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 5-nitro-1H-indole in DMF and add it to the prepared Vilsmeier reagent at 0 °C. Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, pour the mixture into ice-cold water. Neutralize the solution with a saturated aqueous solution of sodium acetate. An aqueous solution of sodium hydroxide can also be used for neutralization. The crude product may precipitate out of the solution.

-

Extraction: Extract the aqueous mixture with diethyl ether or another suitable organic solvent.

-

Drying and Concentration: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography to yield the final product.

| Starting Material | Reaction | Yield | Reference |

| 5-nitro-1H-indole | Vilsmeier-Haack | 60% | [8] |

Spectroscopic Data

The structure of this compound is confirmed by various spectroscopic techniques.

| Technique | Data | Reference |

| ¹H NMR (DMSO-d₆) | δ 12.55 (s, 1H, NH), 10.03 (s, 1H, CHO), 8.80 (d, J=2.2 Hz, 1H, Ar-H), 8.58 (s, 1H, Ar-H), 8.16 (dd, J=9.1, 2.3 Hz, 1H, Ar-H), 7.72 (d, J=9.1 Hz, 1H, Ar-H) | [8] |

| ¹³C NMR (DMSO-d₆) | δ 185.8, 141.8, 140.2, 139.8, 126.2, 120.3, 118.4, 117.9, 113.4 | [8] |

| HRMS (ESI) | m/z [M+H]⁺ calcd for C₉H₇N₂O₃: 191.0451; found: 191.0453 | [8] |

Biological and Medicinal Applications

This compound is a crucial starting material for the synthesis of various derivatives with a wide range of biological activities.[2] Its derivatives have shown promise as anticancer, antimicrobial, and antiviral agents.[9][10][11][12][13][14]

Anticancer Activity

Derivatives of this compound have been investigated as potential anticancer agents.[8] A notable study by Kumar et al. (2021) synthesized a series of 5-nitroindole derivatives and evaluated their in vitro anticancer activity against the HeLa (human cervical cancer) cell line.[8] The study revealed that certain derivatives exhibit significant cytotoxic effects.[8]

The proposed mechanism of action for some of these anticancer derivatives involves the binding to and stabilization of G-quadruplex DNA structures in the promoter region of oncogenes like c-Myc.[8] This stabilization can downregulate the expression of the oncogene, leading to cell cycle arrest and apoptosis in cancer cells.[8]

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| Derivative 1 (from Kumar et al., 2021) | HeLa | 5.8 ± 0.4 | [8] |

| Derivative 2 (from Kumar et al., 2021) | HeLa | 7.2 ± 0.6 | [8] |

| Derivative 3 (from Kumar et al., 2021) | HeLa | 9.5 ± 0.8 | [8] |

Other Potential Applications

The indole-3-carboxaldehyde scaffold is known to be a versatile pharmacophore.[9][14] While specific studies on this compound are more focused on oncology, derivatives of the parent indole-3-carboxaldehyde have been reported to possess a broad spectrum of biological activities, including:

-

Antimicrobial Activity: Indole-based compounds have been synthesized and evaluated for their activity against various bacterial and fungal strains.[11][15]

-

Antiviral Activity: Certain indole derivatives have shown potential as antiviral agents, including against influenza and other viruses.[13][16]

-

Antioxidant Activity: The indole nucleus can also contribute to the antioxidant properties of its derivatives.[12]

These findings suggest that this compound holds significant promise as a starting point for the development of a wide array of therapeutic agents.

Conclusion

This compound is a valuable and reactive intermediate in organic and medicinal chemistry. Its synthesis via the Vilsmeier-Haack reaction is efficient and well-documented. The primary importance of this compound lies in its role as a precursor to a variety of biologically active molecules, with a particularly strong emphasis on the development of novel anticancer agents. The quantitative data on the cytotoxicity of its derivatives, coupled with a plausible mechanism of action involving G-quadruplex stabilization, makes this scaffold a highly attractive area for further research and development in the pharmaceutical industry. Future investigations into its potential as a source of antimicrobial and antiviral agents are also warranted.

References

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C9H6N2O3 | CID 246039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. turkjps.org [turkjps.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-nitro-1H-indole-3-carbaldehyde: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and key applications of 5-nitro-1H-indole-3-carbaldehyde. The data presented is intended to support researchers and drug development professionals in the safe and effective use of this compound as a versatile intermediate in organic synthesis and medicinal chemistry.

Chemical and Physical Properties